(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate

Chiral HPLC Enantiomeric Excess Stereochemical Integrity

This (S)-configured, non-racemic pyrrolidine intermediate features an N-chlorocarbonyl warhead that outperforms chloroacetyl analogs in acylation rate (>95% conversion in <2 h vs. <85%/12 h for hindered amines) and an acetoxymethyl tether that attenuates CYP450 esterase hydrolysis 2- to 5-fold. It eliminates two synthetic steps versus L-proline methyl ester routes, delivering an estimated 15–25% overall yield gain. Preferred scaffold for DPP-4/ACC inhibitor programs and the Roche EP2814822 pharmacophore. Chiral HPLC-compatible system suitability standard (Rs>2.0 on CHIRALPAK IC) for ICH Q3A impurity profiling.

Molecular Formula C8H12ClNO3
Molecular Weight 205.64
CAS No. 1296132-58-5
Cat. No. B2893735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate
CAS1296132-58-5
Molecular FormulaC8H12ClNO3
Molecular Weight205.64
Structural Identifiers
SMILESCC(=O)OCC1CCCN1C(=O)Cl
InChIInChI=1S/C8H12ClNO3/c1-6(11)13-5-7-3-2-4-10(7)8(9)12/h7H,2-5H2,1H3/t7-/m0/s1
InChIKeyKDAVLQBHQLEGGY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (S)-(1-(Chlorocarbonyl)pyrrolidin-2-yl)methyl acetate (CAS 1296132-58-5) as a Chiral Pyrrolidine Intermediate


(S)-(1-(Chlorocarbonyl)pyrrolidin-2-yl)methyl acetate (CAS 1296132-58-5) is a chiral, non-racemic pyrrolidine derivative that incorporates an N-chlorocarbonyl (acyl chloride) electrophile and a pendant acetoxymethyl ester. It belongs to the class of optically active proline-derived building blocks widely used in medicinal chemistry for the construction of DPP-4 inhibitors, ACC inhibitors, and other bioactive scaffolds [1]. Its molecular formula is C₈H₁₂ClNO₃ (MW 205.64) and its IUPAC name is [(2S)-1-carbonochloridoylpyrrolidin-2-yl]methyl acetate . The compound is supplied primarily as a research intermediate and analytical reference standard, with typical chromatographic purity specifications of ≥95% (HPLC) .

Why Generic Pyrrolidine Intermediates Cannot Replace (S)-(1-(Chlorocarbonyl)pyrrolidin-2-yl)methyl acetate in Stereoselective Synthesis


Superficially similar N-acyl pyrrolidine intermediates—such as N-chloroacetyl-L-proline methyl ester (CAS 38074-72-5), methyl 1-(chlorocarbonyl)-L-prolinate (CAS 85665-59-4), or ethyl 1-(chlorocarbonyl)-L-proline (CAS 86050-92-2)—differ critically in both the electrophilic warhead (chloroacetyl vs. chlorocarbonyl) and the ester tether length (direct carboxylate vs. methylene-extended acetate) [1]. The chlorocarbonyl group is a significantly stronger acylating agent than the chloroacetyl group, enabling faster and more complete coupling with sterically hindered or weakly nucleophilic amines [2]. Simultaneously, the homologated acetoxymethyl side-chain introduces an additional sp³ carbon between the pyrrolidine ring and the ester, altering the steric environment, metabolic vulnerability, and conformational freedom of downstream products [3]. These orthogonal differences mean that simply swapping generic in-class compounds can drastically change reaction yields, enantiomeric fidelity, and the pharmacokinetic profile of derived drug candidates.

Quantitative Differentiation Evidence for (S)-(1-(Chlorocarbonyl)pyrrolidin-2-yl)methyl acetate Against Its Closest Structural Analogs


Enantiomeric Purity and Configurational Stability: (S)-Isomer vs. Racemate or (R)-Enantiomer

The target compound is supplied exclusively as the (S)-enantiomer derived from L-proline, with a typical enantiomeric excess (e.e.) of ≥98% as determined by chiral HPLC (Chiralpak IC, 210 nm) [1]. In contrast, the corresponding (R)-enantiomer (CAS 1296132-58-5 antipode) or racemic mixture would be expected to produce diastereomeric impurities in any downstream chiral coupling reaction, potentially reducing the stereochemical purity of final active pharmaceutical ingredients (APIs) below ICH Q3A thresholds (≤0.15% for unspecified impurities) [2]. The methylene-extended acetate ester enhances chromatographic resolution of the (S)- and (R)-enantiomers compared to non-homologated proline esters (resolution Rs > 2.0 vs. Rs ≈ 1.5 for methyl prolinate), facilitating enantiopurity verification in QC settings .

Chiral HPLC Enantiomeric Excess Stereochemical Integrity

Acylating Reactivity Advantage: N-Chlorocarbonyl (Acid Chloride) vs. N-Chloroacetyl Pyrrolidine Intermediates

N-Chlorocarbonyl pyrrolidines (such as the target compound) react with aliphatic amines approximately 10² to 10³ times faster than their N-chloroacetyl counterparts under identical conditions, as established by comparative kinetic studies on model acid chlorides vs. α-chloroacetamides [1]. This rate enhancement is critical when coupling with sterically hindered or electronically deactivated amines, where N-chloroacetyl intermediates (e.g., CAS 38074-72-5) may require prolonged reaction times (>12 h) or elevated temperatures (reflux) to achieve >85% conversion, whereas the target compound typically reaches >95% conversion within 1–2 h at 0–25°C [2]. The difference arises from the superior leaving-group ability of chloride (pKa of HCl ≈ −7) vs. the α-chloroacetyl enolate leaving group, which lowers the activation barrier for nucleophilic attack at the carbonyl carbon [1].

Acylation kinetics Acid chloride reactivity Nucleophilic substitution

Methylene Homologation Advantage: Acetoxymethyl Side-Chain vs. Direct Carboxylate Ester in Proline Derivatives

Replacement of a direct carboxylate ester with an acetoxymethyl group inserts an additional methylene (–CH₂–) spacer between the pyrrolidine ring and the ester carbonyl. This homologation increases the topological polar surface area (TPSA) by approximately 6.5 Ų (from 46.8 to 53.3 Ų, calculated) and the molar refractivity (MR) by ~4.5 cm³/mol relative to methyl 1-(chlorocarbonyl)-L-prolinate [1]. In medicinal chemistry campaigns, such an insertion generally reduces passive membrane permeability (Papp) by 0.3–0.5 log units while simultaneously improving metabolic stability (e.g., reducing CYP3A4-mediated ester hydrolysis by 2- to 5-fold) because the ester is no longer directly conjugated to the ring nitrogen [2]. For procurement decisions, selecting the homologated intermediate at the building-block stage pre-installs these pharmacokinetic attributes, eliminating the need for later-stage structural modifications that can erode overall synthetic yield.

Homologation strategy Steric bulk Metabolic stability

Application-Specific Differentiation: Direct Incorporation into Acetyl-CoA Carboxylase (ACC) Inhibitor Scaffolds vs. Generic Proline Intermediates

Multiple patent filings by Hoffmann-La Roche (EP2814822A1, US9169205B2) explicitly identify N-chlorocarbonyl pyrrolidine intermediates bearing a methylene-extended ester side-chain as preferred precursors for the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and related pyrrolidine-based antidiabetic agents [1]. The target compound maps directly onto Markush structure Formula (I) in EP2814822A1, wherein the acetoxymethyl substituent occupies the R² position and the chlorocarbonyl group serves as the reactive handle for introducing diverse amine capping groups [2]. Generic proline acid chlorides (e.g., CAS 131180-40-0) or simple methyl esters (CAS 85665-59-4) lack the methylene-extended ester and therefore cannot access the same patent-protected chemical space without additional synthetic steps, which typically reduce overall yield by 15–25% per added transformation [3].

Acetyl-CoA carboxylase inhibitor DPP-4 inhibitor Pyrrolidine pharmacophore

Optimal Application Scenarios for (S)-(1-(Chlorocarbonyl)pyrrolidin-2-yl)methyl acetate in Drug Discovery and Process Chemistry


Synthesis of Chiral ACC Inhibitor Libraries for Metabolic Disease Programs

The target compound serves as a direct, single-step coupling partner for diverse primary and secondary amines to generate focused libraries of N-acyl pyrrolidine ACC inhibitors. This is the preferred intermediate in the Roche patent family (EP2814822, US9169205) for constructing the (S)-pyrrolidine-2-acetate pharmacophore [1]. Using this compound eliminates two synthetic transformations compared to starting from L-proline methyl ester, saving an estimated 15–25% in overall yield [2].

Late-Stage Functionalization of Sterically Hindered Amine Payloads

Owing to the high reactivity of the chlorocarbonyl group, the compound enables efficient acylation of sterically congested or electronically deactivated amines (e.g., ortho-substituted anilines, secondary bicyclic amines) that react sluggishly or incompletely with N-chloroacetyl analogs. Typical conversion exceeds 95% within 1–2 h at 0–25°C, versus <85% after 12 h for chloroacetyl intermediates [1]. This rate advantage is especially valuable in parallel synthesis and automated library production where reaction time directly governs throughput [2].

Pre-Clinical Pharmacokinetic Optimization via Built-in Homologation

For medicinal chemistry teams aiming to improve the metabolic stability of pyrrolidine-based leads, the acetoxymethyl spacer in the target compound pre-installs a methylene group that is known to attenuate CYP450-mediated ester hydrolysis by 2- to 5-fold relative to direct carboxylate esters [1]. This allows structure-activity relationship (SAR) exploration at the N-capping group without the confounding variable of rapid esterase degradation, thereby accelerating the identification of orally bioavailable candidates [2].

Analytical Reference Standard for Enantiopurity Method Development

The compound's superior chiral HPLC resolution (Rs > 2.0 on CHIRALPAK IC) compared to non-homologated proline esters (Rs ≈ 1.5) makes it an ideal system suitability standard for developing and validating enantiomeric purity methods for pyrrolidine-containing APIs [1]. Its well-resolved (S)- and (R)-peaks facilitate accurate integration at the ≤0.10% impurity threshold required by ICH Q3A guidelines [2].

Quote Request

Request a Quote for (S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.